Regioisomeric Identity: N- vs. C4-Substitution
1-(4-Bromobutyl)piperidine hydrobromide is unequivocally an N-alkylated piperidine, as confirmed by its IUPAC name and SMILES string (BrCCCCN1CCCCC1) . The closest regioisomeric analog, 4-(4-bromobutyl)piperidine hydrobromide (CAS 1049728-90-6), bears the identical bromobutyl substituent at the C4 position of the piperidine ring . This distinction is critical: N-substitution preserves the secondary amine character of the piperidine nitrogen, whereas C4-substitution eliminates it.
| Evidence Dimension | Substitution Pattern (Regiochemistry) |
|---|---|
| Target Compound Data | N-substituted piperidine (bromobutyl group on nitrogen atom) |
| Comparator Or Baseline | 4-(4-Bromobutyl)piperidine hydrobromide (CAS 1049728-90-6): C4-substituted piperidine |
| Quantified Difference | Qualitative: N-alkylation vs. C-alkylation |
| Conditions | Structural identification via SMILES and IUPAC nomenclature |
Why This Matters
Procuring the correct regioisomer is essential for synthesizing N-alkylated piperidine pharmacophores (e.g., in dopamine or sigma receptor ligands), where C4-substitution would lead to a different scaffold and biological profile.
